molecular formula C6H12ClNO5 B2615709 (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl CAS No. 13515-98-5

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate HCl

Cat. No.: B2615709
CAS No.: 13515-98-5
M. Wt: 213.61
InChI Key: FKPFNKFGJIMFFG-IMJSIDKUSA-N
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Description

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride typically involves the hydroxylation of amino acids. One common method includes the use of hydroxylase enzymes that catalyze the hydroxylation of amino acids such as leucine and isoleucine . These enzymes introduce hydroxyl groups into the amino acids, resulting in the formation of hydroxy amino acids. The process often involves the use of Corynebacterium glutamicum or Escherichia coli for heterologous expression and production .

Industrial Production Methods

Industrial production of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride can be achieved through biocatalytic synthesis due to its high regioselectivity and efficiency. This method is preferred over chemical synthesis for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites and interact with biological molecules in a highly specific manner. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and other similar compounds. This uniqueness makes it valuable in various applications, particularly in the development of stereospecific drugs and biochemical studies .

Properties

IUPAC Name

dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5.ClH/c1-11-5(9)3(7)4(8)6(10)12-2;/h3-4,8H,7H2,1-2H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPVIUIEPXTBRH-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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